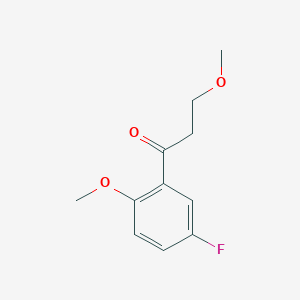

2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)-2-methoxyacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

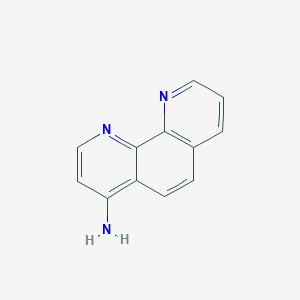

2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)-2-methoxyessigsäure ist eine komplexe organische Verbindung mit der Summenformel C14H17NO4. Sie zeichnet sich durch das Vorhandensein eines Pyrrolidinrings, einer Benzyloxycarbonylgruppe und einer Methoxyessigsäureeinheit aus.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)-2-methoxyessigsäure umfasst in der Regel mehrere Schritte. Ein üblicher Ansatz besteht darin, mit der Herstellung des Pyrrolidinrings zu beginnen, gefolgt von der Einführung der Benzyloxycarbonylgruppe und der Methoxyessigsäureeinheit. Die Reaktionsbedingungen umfassen häufig die Verwendung spezifischer Katalysatoren, Lösungsmittel und Temperaturregelung, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion dieser Verbindung die großtechnische Synthese unter Verwendung automatisierter Reaktoren und kontinuierlicher Durchflussverfahren umfassen. Die Verwendung fortschrittlicher Reinigungsverfahren wie Chromatographie und Kristallisation stellt sicher, dass das Endprodukt die für Forschungs- und Anwendungszwecke erforderlichen Spezifikationen erfüllt.

Analyse Chemischer Reaktionen

Reaktionstypen

2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)-2-methoxyessigsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu ändern, was möglicherweise zu verschiedenen Derivaten führt.

Substitution: Die Benzyloxycarbonylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, einschließlich Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig gesteuert, um die gewünschten Ergebnisse zu erzielen.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann. Substitutionsreaktionen können zu einer Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen führen.

Wissenschaftliche Forschungsanwendungen

2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)-2-methoxyessigsäure hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Sie wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.

Medizin: Es wird geforscht, um ihre potenziellen therapeutischen Anwendungen zu untersuchen, einschließlich als Vorläufer für die Medikamentenentwicklung.

Industrie: Sie wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)-2-methoxyessigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Der Pyrrolidinring und die Benzyloxycarbonylgruppe spielen eine entscheidende Rolle für seine Bindungsaffinität und Selektivität gegenüber bestimmten Enzymen oder Rezeptoren. Die Methoxyessigsäureeinheit kann ihre Löslichkeit und Bioverfügbarkeit beeinflussen, was sich auf ihre Gesamtwirksamkeit auswirkt.

Wissenschaftliche Forschungsanwendungen

2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)-2-methoxyacetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzyloxycarbonyl group play crucial roles in its binding affinity and selectivity towards certain enzymes or receptors. The methoxyacetic acid moiety may influence its solubility and bioavailability, affecting its overall efficacy.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)essigsäure: Diese Verbindung ist strukturell ähnlich, jedoch fehlt ihr die Methoxygruppe.

Pyrrolidin-2-carbonsäurederivate: Diese Verbindungen teilen sich den Pyrrolidinring, haben aber verschiedene Substituenten.

Einzigartigkeit

2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)-2-methoxyessigsäure ist aufgrund der Kombination ihrer funktionellen Gruppen einzigartig, die spezifische chemische und biologische Eigenschaften verleihen. Das Vorhandensein der Methoxygruppe unterscheidet sie von anderen ähnlichen Verbindungen, was möglicherweise zu unterschiedlicher Reaktivität und Anwendungen führt.

Eigenschaften

Molekularformel |

C15H19NO5 |

|---|---|

Molekulargewicht |

293.31 g/mol |

IUPAC-Name |

2-methoxy-2-(1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid |

InChI |

InChI=1S/C15H19NO5/c1-20-13(14(17)18)12-7-8-16(9-12)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,17,18) |

InChI-Schlüssel |

UCYIGEIZUNSQQO-UHFFFAOYSA-N |

Kanonische SMILES |

COC(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B11765334.png)

![(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B11765376.png)

![Ethyl8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate](/img/structure/B11765386.png)

![Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11765394.png)

![3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B11765420.png)